molecular formula C21H17N5O4S B7533282 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide

2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide

Cat. No.: B7533282
M. Wt: 435.5 g/mol
InChI Key: MOOMZDULBDLUBI-UHFFFAOYSA-N
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Description

2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of the benzodioxole moiety: This step involves the reaction of catechol with formaldehyde and a suitable acid to form the benzodioxole ring.

    Sulfanyl linkage formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the sulfanyl-oxadiazole intermediate with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced heterocycles.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: Potential pathways include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenylpyrazol-3-yl)acetamide: Similar structure but with different substitution on the pyrazole ring.

    2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-thienyl)acetamide: Contains a thiophene ring instead of a phenyl ring.

Uniqueness

The unique combination of the benzodioxole, oxadiazole, and pyrazole rings in 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-13-9-18(26(25-13)15-5-3-2-4-6-15)22-19(27)11-31-21-24-23-20(30-21)14-7-8-16-17(10-14)29-12-28-16/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOMZDULBDLUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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